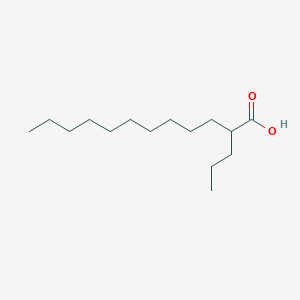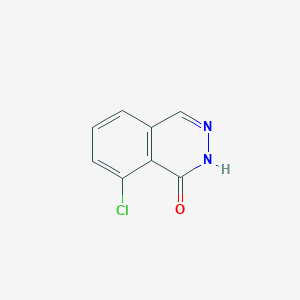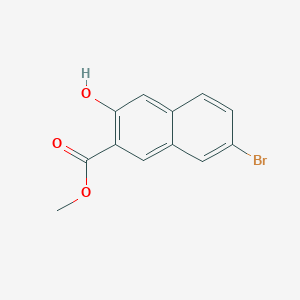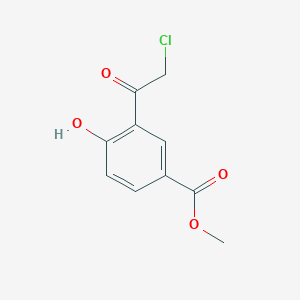![molecular formula C13H14N2O2 B3071882 methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate CAS No. 1015082-04-8](/img/structure/B3071882.png)
methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate
Descripción general
Descripción
“Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate” is a chemical compound that has been studied for its potential anti-tumor activity . It is a derivative of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, which is known to exhibit high anti-tumor activity . The compound is designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
Synthesis Analysis
The synthesis of this compound involves the introduction of an alkyl or aralkyl and a sulfonyl group . This design is based on the combination principles of antitumor drugs . The choice of the carbonyl component of the Fischer reaction is generally not limited .Molecular Structure Analysis
The molecular structure of this compound is represented by the IUPAC name 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole . The InChI code is 1S/C12H14N2/c1-14-7-6-12-10(8-14)9-4-2-3-5-11(9)13-12/h2-5,13H,6-8H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its antiproliferative activity . The compound and its derivatives have shown moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 186.26 . It is a crystal - powder in form and its color ranges from white to pale yellow to yellow . The compound is stored in a refrigerator .Aplicaciones Científicas De Investigación
Calcium-Antagonist Activity
Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives exhibit a wide range of pharmacological activities, including antihistamine, neuroleptic, antiarrhythmogenic, and antioxidant properties. Some compounds in this group have been used in medicines like antihistamine preparations and neuroleptics. Recent studies have shown that these derivatives also possess pronounced neuroprotector properties, and their calcium-antagonist behavior has been of particular interest for further research, suggesting potential therapeutic applications in conditions influenced by calcium dysregulation (Ivanov, Afanas'ev, & Bachurin, 2001).
Receptor Activity
Research on 2-substituted 8-methyl-5-(2-pyridinylethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles has revealed their activity on a broad panel of therapeutic targets, including GPC-receptors, ion channels, and neurotransmitter transporters. Specifically, certain derivatives have shown high activity as antagonists of adrenergic α1A, α1B, α1D, and α2A receptors, as well as serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. This highlights their potential as pharmaceutical agents for treating conditions related to these receptors (Ivachtchenko, Mitkin, Kysil, Kazey, & Okun, 2013).
Antitumor Activity
Compounds within the methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole class have also been investigated for their antitumor activity. A novel class of antineoplastic agents based on these structures has been identified, demonstrating promising results in vitro and in vivo on various experimental tumor models. These findings suggest a significant potential for the development of new cancer treatments based on this chemical structure (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).
Novel Antidiabetic Agents
Derivatives of tetrahydro-1H-pyrido[4,3-b]indole, such as tryptoline-3-carboxylic acid derivatives, have been synthesized and evaluated for their antidiabetic activity. These compounds have shown potent antidiabetic effects in streptozotocin-induced diabetic rats, making them potential candidates for the development of new antidiabetic medications (Choudhary, Kohli, Kumar, & Joshi, 2011).
Mecanismo De Acción
Target of Action
The primary target of methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate is the c-Met receptor . This receptor plays a crucial role in cancer cell proliferation and survival, making it a significant target for anti-cancer drugs .
Mode of Action
The compound interacts with the c-Met receptor through molecular docking . The binding orientations of the compound in the active site of c-Met have been revealed through molecular docking studies . The compound’s interaction with the receptor inhibits the proliferations of cancer cells in a dose-dependent manner .
Biochemical Pathways
The compound affects the biochemical pathways related to cancer cell proliferation and survival . By inhibiting the c-Met receptor, the compound disrupts these pathways, leading to a decrease in cancer cell proliferation .
Pharmacokinetics
The compound’s potent antiproliferative activity suggests that it may have favorable adme properties that contribute to its bioavailability .
Result of Action
The compound’s action results in a significant decrease in cancer cell proliferation . It has shown moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The cytolytic activity of these cell lines was markedly inhibited as a result of the compound’s action .
Safety and Hazards
Direcciones Futuras
The future directions for the study of this compound involve further exploration of its anti-tumor activity. There is interest in finding effective and specific anti-tumor drugs, as malignant tumor is a serious threat to human health . The introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .
Propiedades
IUPAC Name |
methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)8-2-3-11-9(6-8)10-7-14-5-4-12(10)15-11/h2-3,6,14-15H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRWBLSVIRVJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC3=C2CNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-4-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071818.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-4-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071826.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071831.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071838.png)
![1,3-Dimethyl 2-{[(pyridin-2-yl)amino]methylidene}propanedioate](/img/structure/B3071845.png)
![1,3-Dimethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate](/img/structure/B3071846.png)
![1,3-Dimethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate](/img/structure/B3071854.png)



![4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B3071898.png)

